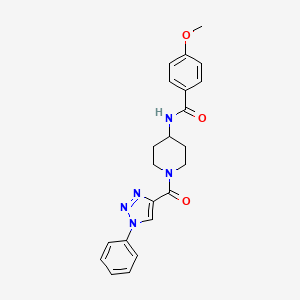

4-methoxy-N-(1-(1-phenyl-1H-1,2,3-triazole-4-carbonyl)piperidin-4-yl)benzamide

Description

Properties

IUPAC Name |

4-methoxy-N-[1-(1-phenyltriazole-4-carbonyl)piperidin-4-yl]benzamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H23N5O3/c1-30-19-9-7-16(8-10-19)21(28)23-17-11-13-26(14-12-17)22(29)20-15-27(25-24-20)18-5-3-2-4-6-18/h2-10,15,17H,11-14H2,1H3,(H,23,28) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VESOGTMOVNUMGA-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=C(C=C1)C(=O)NC2CCN(CC2)C(=O)C3=CN(N=N3)C4=CC=CC=C4 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H23N5O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

405.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-methoxy-N-(1-(1-phenyl-1H-1,2,3-triazole-4-carbonyl)piperidin-4-yl)benzamide typically involves multiple steps:

Formation of the 1,2,3-triazole ring: This can be achieved through a 1,3-dipolar cycloaddition reaction between an azide and an alkyne, often referred to as the “click chemistry” reaction. The reaction is usually catalyzed by copper(I) ions.

Attachment of the piperidine ring: The piperidine ring can be introduced through nucleophilic substitution reactions.

Formation of the benzamide group: This step involves the reaction of an amine with a benzoyl chloride derivative under basic conditions.

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors and green chemistry principles to enhance efficiency and sustainability.

Chemical Reactions Analysis

Types of Reactions

4-methoxy-N-(1-(1-phenyl-1H-1,2,3-triazole-4-carbonyl)piperidin-4-yl)benzamide can undergo various chemical reactions, including:

Oxidation: The methoxy group can be oxidized to form a corresponding aldehyde or carboxylic acid.

Reduction: The carbonyl group in the benzamide can be reduced to an amine.

Substitution: The aromatic rings can undergo electrophilic substitution reactions, such as nitration or halogenation.

Common Reagents and Conditions

Oxidation: Reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used.

Reduction: Common reducing agents include lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).

Substitution: Electrophilic substitution reactions often use reagents like nitric acid (HNO3) for nitration or bromine (Br2) for bromination.

Major Products

Oxidation: Formation of 4-methoxybenzoic acid.

Reduction: Formation of 4-methoxy-N-(1-(1-phenyl-1H-1,2,3-triazole-4-carbonyl)piperidin-4-yl)benzylamine.

Substitution: Formation of nitro or halogenated derivatives of the compound.

Scientific Research Applications

4-methoxy-N-(1-(1-phenyl-1H-1,2,3-triazole-4-carbonyl)piperidin-4-yl)benzamide has several scientific research applications:

Chemistry: Used as a building block for the synthesis of more complex molecules.

Biology: Investigated for its potential as a biochemical probe due to its ability to interact with specific proteins or enzymes.

Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

Industry: Utilized in the development of new materials with specific properties, such as polymers or coatings.

Mechanism of Action

The mechanism of action of 4-methoxy-N-(1-(1-phenyl-1H-1,2,3-triazole-4-carbonyl)piperidin-4-yl)benzamide involves its interaction with molecular targets such as enzymes or receptors. The 1,2,3-triazole ring is known to inhibit acetylcholinesterase (AChE) and butyrylcholinesterase (BuChE) activities, which can lead to various biological effects . The compound’s structure allows it to bind to specific sites on these enzymes, thereby modulating their activity.

Comparison with Similar Compounds

Substituent Variations on the Benzamide Core

Key Observations :

- The methoxy group in the target compound likely improves aqueous solubility compared to methyl or halogenated analogs.

- Chloro and trifluoromethyl substituents may enhance receptor interactions but reduce metabolic stability due to electron-withdrawing effects.

Variations in the Triazole-Piperidine Moiety

Key Observations :

Physicochemical and Spectroscopic Properties

Key Observations :

- Methoxy groups produce distinct singlets in ¹H-NMR, aiding structural confirmation.

- Crystallographic data from analogs suggest hydrogen bonding and trans-oriented aromatic rings influence solid-state stability .

Biological Activity

The compound 4-methoxy-N-(1-(1-phenyl-1H-1,2,3-triazole-4-carbonyl)piperidin-4-yl)benzamide is a derivative of benzamide and triazole, which are known for their diverse biological activities. This article reviews the biological activity of this compound, focusing on its pharmacological properties, synthesis, and potential therapeutic applications.

Synthesis

The synthesis of 4-methoxy-N-(1-(1-phenyl-1H-1,2,3-triazole-4-carbonyl)piperidin-4-yl)benzamide typically involves the reaction of 4-methoxybenzoic acid with an appropriate piperidine derivative and a triazole moiety. The reaction conditions often include the use of coupling agents in organic solvents to facilitate the formation of the amide bond.

Antimicrobial Activity

Several studies have reported on the antimicrobial properties of benzamide and triazole derivatives. For instance, compounds similar to 4-methoxy-N-(1-(1-phenyl-1H-1,2,3-triazole-4-carbonyl)piperidin-4-yl)benzamide have exhibited significant activity against various bacterial strains. The minimum inhibitory concentrations (MICs) for these compounds often range from 12.5 to 250 µg/ml against Gram-positive and Gram-negative bacteria .

| Compound | Target Organism | MIC (µg/ml) |

|---|---|---|

| 4-Methoxy Benzamide Derivative | Staphylococcus aureus | 50 |

| Triazole Derivative | Escherichia coli | 100 |

| Combined Derivative | Mycobacterium tuberculosis | 3.73 |

Anticancer Activity

The anticancer potential of triazole derivatives has been extensively studied. Research indicates that compounds featuring the triazole ring can inhibit cancer cell proliferation through various mechanisms, including apoptosis induction and cell cycle arrest. For example, derivatives similar to the target compound have shown IC50 values in the micromolar range against cancer cell lines such as HeLa and MCF7 .

| Cell Line | IC50 (µM) |

|---|---|

| HeLa | 5.0 |

| MCF7 | 8.2 |

Anti-Tubercular Activity

Recent studies have explored the anti-tubercular properties of benzamide derivatives. The compound under discussion has been evaluated for its efficacy against Mycobacterium tuberculosis, showing promising results with IC50 values comparable to established first-line therapies . The mechanism of action is believed to involve inhibition of key metabolic pathways in the bacteria.

Case Studies

One notable study synthesized a series of triazole derivatives and evaluated their biological activities. Among these derivatives, those with structural similarities to 4-methoxy-N-(1-(1-phenyl-1H-1,2,3-triazole-4-carbonyl)piperidin-4-yl)benzamide demonstrated significant anti-tubercular activity with IC90 values ranging from 3.73 to 40.32 µM . Additionally, cytotoxicity assays on human embryonic kidney cells indicated low toxicity for the most active compounds.

Molecular Docking Studies

Molecular docking studies have been employed to predict the binding affinity of 4-methoxy-N-(1-(1-phenyl-1H-1,2,3-triazole-4-carbonyl)piperidin-4-yl)benzamide to various biological targets. These studies suggest that the compound may interact favorably with enzymes involved in bacterial metabolism and cancer cell proliferation pathways .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.